N-Cinnamylpiperidine hydrochloride, (Z)-
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Overview
Description
N-Cinnamylpiperidine hydrochloride, (Z)- is a chemical compound with the molecular formula C14H19N.ClH. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cinnamylpiperidine hydrochloride, (Z)- typically involves the reaction of cinnamyl chloride with piperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the piperidine nitrogen attacks the electrophilic carbon of the cinnamyl chloride, resulting in the formation of N-Cinnamylpiperidine. The hydrochloride salt is then formed by treating the product with hydrochloric acid .
Industrial Production Methods
Industrial production methods for N-Cinnamylpiperidine hydrochloride, (Z)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
N-Cinnamylpiperidine hydrochloride, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the cinnamyl group to a saturated alkyl chain.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: N-Cinnamylpiperidine N-oxide.
Reduction: N-Alkylpiperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Scientific Research Applications
N-Cinnamylpiperidine hydrochloride, (Z)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of N-Cinnamylpiperidine hydrochloride, (Z)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-Cinnamylpiperidine, (E)-: A stereoisomer with different spatial arrangement of atoms.
Piperidine: The parent compound with a simpler structure.
Piperine: An alkaloid with a piperidine moiety, found in black pepper.
Uniqueness
N-Cinnamylpiperidine hydrochloride, (Z)- is unique due to its specific stereochemistry and the presence of both the piperidine and cinnamyl groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
5443-55-0 |
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Molecular Formula |
C14H20ClN |
Molecular Weight |
237.77 g/mol |
IUPAC Name |
1-[(Z)-3-phenylprop-2-enyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H19N.ClH/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15;/h1,3-4,7-10H,2,5-6,11-13H2;1H/b10-7-; |
InChI Key |
XNEFNIJPUKYNHX-VEZAGKLZSA-N |
Isomeric SMILES |
C1CCN(CC1)C/C=C\C2=CC=CC=C2.Cl |
Canonical SMILES |
C1CCN(CC1)CC=CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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